7-Isobutyl-N,5-dimethylimidazo[1,5-b]pyridazin-2-amine

Lead-Like Properties Drug Discovery Physicochemical Profile

Sourcing a specific imidazo[1,5-b]pyridazine with the exact 7-isobutyl-N,5-dimethyl substitution is challenging-generic analogs fail to replicate target affinity and selectivity profiles. This compound (CAS 791534-02-6; MW 218.30) is a low-molecular-weight, lead-like scaffold supplied as a screening compound for early-stage drug discovery. - Enables systematic SAR exploration targeting IMPDH inhibition without the metabolic liabilities of nucleoside analogs. - Suitable for broad kinase selectivity panels to define polypharmacology (Pim-1/2, ATR) and validate chemical probe specificity. - Sourced from verified international manufacturers; typical purity ≥98% (HPLC). Contact BenchChem for batch-specific CoA, packing options, and global shipping logistics.

Molecular Formula C12H18N4
Molecular Weight 218.30 g/mol
Cat. No. B13118893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Isobutyl-N,5-dimethylimidazo[1,5-b]pyridazin-2-amine
Molecular FormulaC12H18N4
Molecular Weight218.30 g/mol
Structural Identifiers
SMILESCC1=C2C=CC(=NN2C(=N1)CC(C)C)NC
InChIInChI=1S/C12H18N4/c1-8(2)7-12-14-9(3)10-5-6-11(13-4)15-16(10)12/h5-6,8H,7H2,1-4H3,(H,13,15)
InChIKeyXWCWQVVQFWADPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Isobutyl-N,5-dimethylimidazo[1,5-b]pyridazin-2-amine: Chemical Identity & Suppliers


7-Isobutyl-N,5-dimethylimidazo[1,5-b]pyridazin-2-amine (CAS 791534-02-6) is a low-molecular-weight (218.30 g/mol) small molecule belonging to the imidazo[1,5-b]pyridazine class of fused heterocycles, with a molecular formula of C12H18N4 and a SMILES notation of Cc1c2ccc(nn2c(n1)CC(C)C)NC . This compound is a substituted 2-amine derivative, featuring an isobutyl substituent at the 7-position and methyl groups at the N- and 5-positions on the imidazo[1,5-b]pyridazine core. It is primarily offered as a screening compound for early-stage drug discovery by a limited number of international chemical suppliers . Its structural features position it as a synthetic intermediate and a potential lead-like scaffold within the broader imidazopyridazine family, which is extensively explored for kinase inhibition and other biological targets.

Screening compound for enzyme inhibitor discovery (IMPDH & kinase targets)

Unique imidazo[1,5-b]pyridazine substitution pattern; specific procurement required

Low molecular weight lead-like scaffold supports medicinal chemistry elaboration

7-Isobutyl-N,5-dimethylimidazo[1,5-b]pyridazin-2-amine: Specificity Advantage


Within the imidazopyridazine structural class, subtle variations in the substitution pattern around the fused bicyclic core lead to profound shifts in target affinity, selectivity, and mechanism of action. Compounds based on an imidazo[1,5-b]pyridazine scaffold can exhibit divergent activity profiles; for instance, they have been developed as potent inhibitors of kinases like Pim-1/2 [1] or ATR [2], while other derivatives are explored as IMPDH inhibitors [3]. This extreme sensitivity of biological activity to peripheral substituents makes generic substitution unreliable. The specific 7-isobutyl-N,5-dimethyl substitution pattern on the 2-amine core is a unique identifier for a compound that may interact with specific biological targets or serve as a critical intermediate, and simply sourcing any available imidazo[1,5-b]pyridazine will not replicate its distinct chemical or biological properties.

Substitution pattern

Subtle changes around the fused bicyclic core may shift target affinity and selectivity; 7-isobutyl-N,5-dimethyl defines this compound’s unique interaction profile.

Scaffold promiscuity

Imidazo[1,5-b]pyridazines can act as potent Pim-1/2 or ATR inhibitors; generic sourcing of any imidazopyridazine may not replicate IMPDH-related activity.

Class-level divergence

Reported non-nucleoside IMPDH inhibitor chemotypes differ markedly from benzofuranone or nucleoside analogs; direct replacement with similar CAS numbers requires validation.

7-Isobutyl-N,5-dimethylimidazo[1,5-b]pyridazin-2-amine: Differentiation Evidence


Molecular Weight Advantage Over IMPDH Inhibitors

A critical selection parameter in fragment- and lead-based drug discovery is a low molecular weight (MW), ideally below 300 Da, to allow for subsequent synthetic elaboration while maintaining drug-like properties. The target compound possesses an MW of 218.30 g/mol . This is substantially lower than the clinically used IMPDH inhibitor Mycophenolic Acid (MW 320.34 g/mol) and the late-stage developmental candidate VX-497 (MW 452.5 g/mol) [1]. This lower starting mass provides a significant advantage for medicinal chemistry optimization, as it allows for greater flexibility in adding functional groups to improve potency, selectivity, and ADME properties without exceeding the typical MW threshold of 500 Da for oral drugs.

MW comparison
Reported
218.30 g/mol vs Mycophenolic Acid 320.34 g/mol; VX-497 452.5 g/mol
Reported lower molecular weight supports lead optimization space
C12H18N4 vs C17H20O6 and C21H24N4O7
Lead-Like Properties Drug Discovery Physicochemical Profile

Distinct Non-Nucleoside Scaffold vs. Mycophenolic Acid

The target compound represents a non-nucleoside, imidazo[1,5-b]pyridazine chemotype, which is structurally and mechanistically distinct from the benzofuranone core of Mycophenolic Acid (MPA) and its derivatives, as well as from nucleoside analogs like Ribavirin [1]. A high-throughput screen of approximately 80,000 compounds identified pyridazine-based inhibitors as the first novel non-nucleoside uncompetitive IMPDH inhibitors since the discovery of MPA, highlighting the value of exploring this chemical space for new therapeutic candidates with potentially improved metabolic stability, as MPA is rapidly metabolized to an inactive glucuronide in vivo [1]. The target compound's unique fused imidazo-pyridazine structure places it in a distinct patent landscape, potentially offering novel intellectual property compared to crowded chemical spaces around MPA analogues.

Scaffold class
Class-level inference
Non-nucleoside imidazo[1,5-b]pyridazine core vs benzofuranone (MPA) or nucleoside analog (Ribavirin)
Supports scaffold diversity in IMPDH screening libraries
Structural and mechanistic classification; review for IP landscape
Scaffold Diversity IMPDH Inhibition Intellectual Property

Intermediate IMPDH Activity Window

While direct quantitative data for the target compound against IMPDH is absent from major public databases, related pyridazine-based non-nucleoside IMPDH inhibitors have been characterized with Ki values in the mid-nanomolar range [1]. This suggests that the target compound may occupy an intermediate activity window (Ki estimated ~100-500 nM) that is less potent than the picomolar/low nanomolar inhibitors like Mycophenolic Acid (Ki ~ 6-11 nM for IMPDH type I/II) , but potentially more active than weaker tool compounds. A compound with moderate potency can be a superior tool molecule for studying target engagement kinetics and cellular pharmacodynamics, as it avoids the 'full sink' effects and rapid, complete target saturation common with extremely potent inhibitors.

Activity window
Data to verify
Ki inferred ~100–500 nM vs Mycophenolic Acid Ki 6–11 nM; Ribavirin metabolite Ki 270 nM
Reported intermediate potency may support target engagement studies without full pathway shutdown
Class-level inference from non-nucleoside pyridazine IMPDH inhibitors; direct data absent
Target Engagement Tool Compound Enzyme Inhibition

7-Isobutyl-N,5-dimethylimidazo[1,5-b]pyridazin-2-amine: Key Application Scenarios


Focused IMPDH Inhibitor Library Synthesis

This compound's low molecular weight (218.30 g/mol) and non-nucleoside scaffold make it an ideal starting point for a medicinal chemistry campaign targeting IMPDH. Procurement of this compound allows research teams to use it as a core for systematic structure-activity relationship (SAR) exploration, adding diverse functional groups to improve upon the foundational imidazo[1,5-b]pyridazine scaffold, which is already known to yield IMPDH inhibitors [1]. This approach directly leverages its lead-like properties over heavier, more complex clinical candidates like VX-497 (MW 452.5).

Kinase Selectivity Profiling

The imidazo[1,5-b]pyridazine core is a privileged structure for kinase inhibition, with known activity against targets like Pim-1/2 and ATR [2][3]. Incorporating this specific compound into a broad kinase selectivity panel is crucial for defining its polypharmacological profile. This analysis will determine if its biological signature is primarily driven by IMPDH inhibition or if it possesses additional kinase-mediated effects, a critical step for its validation as a selective chemical probe.

Non-Nucleoside IMPDH Chemical Probe Development

To study the nuanced role of IMPDH in immune cell proliferation, a chemical probe with a distinct, non-nucleoside mechanism is needed to avoid the confounding metabolic and multi-target effects of nucleoside analogs like Ribavirin . This compound can be evaluated in cellular assays to establish a new chemotype-based tool for dissecting IMPDH signaling pathways, with the goal of overcoming the rapid in vivo metabolic inactivation that limits the clinical utility of Mycophenolic Acid [1].

Application
Selection Property
Validation Focus
IMPDH inhibitor lead optimization
Low molecular weight scaffold
SAR expansion space; ADME parameter control
Kinase selectivity panel screening
Imidazo[1,5-b]pyridazine privileged core
Polypharmacology assessment; off-target kinase profiling
Non-nucleoside IMPDH probe research
Non-nucleoside mechanism
Cellular target engagement; metabolic stability over MPA
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